molecular formula C28H37N3O3S3 B14050316 (1R)-2-cyclohexyl-1-(4-cyclopropylsulfonylphenyl)-N-[5-(2-pyrrolidin-1-ylethylsulfanyl)-1,3-thiazol-2-yl]cyclopropane-1-carboxamide

(1R)-2-cyclohexyl-1-(4-cyclopropylsulfonylphenyl)-N-[5-(2-pyrrolidin-1-ylethylsulfanyl)-1,3-thiazol-2-yl]cyclopropane-1-carboxamide

Cat. No.: B14050316
M. Wt: 559.8 g/mol
InChI Key: QIIVJLHCZUTGSD-AZKKKJBWSA-N
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Description

(1R)-2-cyclohexyl-1-(4-cyclopropylsulfonylphenyl)-N-[5-(2-pyrrolidin-1-ylethylsulfanyl)-1,3-thiazol-2-yl]cyclopropane-1-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes cyclohexyl, cyclopropylsulfonylphenyl, pyrrolidin-1-ylethylsulfanyl, and thiazolyl groups.

Properties

Molecular Formula

C28H37N3O3S3

Molecular Weight

559.8 g/mol

IUPAC Name

(1R)-2-cyclohexyl-1-(4-cyclopropylsulfonylphenyl)-N-[5-(2-pyrrolidin-1-ylethylsulfanyl)-1,3-thiazol-2-yl]cyclopropane-1-carboxamide

InChI

InChI=1S/C28H37N3O3S3/c32-26(30-27-29-19-25(36-27)35-17-16-31-14-4-5-15-31)28(18-24(28)20-6-2-1-3-7-20)21-8-10-22(11-9-21)37(33,34)23-12-13-23/h8-11,19-20,23-24H,1-7,12-18H2,(H,29,30,32)/t24?,28-/m0/s1

InChI Key

QIIVJLHCZUTGSD-AZKKKJBWSA-N

Isomeric SMILES

C1CCC(CC1)C2C[C@@]2(C3=CC=C(C=C3)S(=O)(=O)C4CC4)C(=O)NC5=NC=C(S5)SCCN6CCCC6

Canonical SMILES

C1CCC(CC1)C2CC2(C3=CC=C(C=C3)S(=O)(=O)C4CC4)C(=O)NC5=NC=C(S5)SCCN6CCCC6

Origin of Product

United States

Preparation Methods

The synthesis of (1R)-2-cyclohexyl-1-(4-cyclopropylsulfonylphenyl)-N-[5-(2-pyrrolidin-1-ylethylsulfanyl)-1,3-thiazol-2-yl]cyclopropane-1-carboxamide involves multiple steps, each requiring specific reaction conditions. The preparation typically starts with the formation of the cyclopropane ring, followed by the introduction of the cyclohexyl and cyclopropylsulfonylphenyl groups. The final steps involve the addition of the pyrrolidin-1-ylethylsulfanyl and thiazolyl groups. Industrial production methods may involve optimizing these steps to increase yield and purity while reducing costs and environmental impact.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the cyclopropylsulfonyl group to a cyclopropyl group.

    Substitution: Nucleophilic substitution reactions can occur at the cyclopropylsulfonyl group, where nucleophiles such as amines or thiols replace the sulfonyl group.

Scientific Research Applications

(1R,2S)-2-cyclohexyl-1-(4-cyclopropylsulfonylphenyl)-N-[5-(2-pyrrolidin-1-ylethylsulfanyl)-1,3-thiazol-2-yl]cyclopropane-1-carboxamide, also known as LY2608204 or Globalagliatin, is a small molecule drug that has undergone clinical trials .

Basic Information and Identifiers:

  • IUPAC Name: (1R,2S)-2-cyclohexyl-1-(4-cyclopropylsulfonylphenyl)-N-[5-(2-pyrrolidin-1-ylethylsulfanyl)-1,3-thiazol-2-yl]cyclopropane-1-carboxamide .
  • Molecular Formula: C28H37N3O3S3 .
  • Molecular Weight: 559.81 .
  • CAS Number: 1234703-40-2 .
  • Other Names/Synonyms: LY-2608204, LY 2608204, Globalagliatin .

Physicochemical Properties:

  • LogP: 7.412 .
  • PSA: 144.78 .
  • Exact Mass: 559.2 .
  • Solubility: Soluble in DMSO at ≥ 100 mg/mL (178.63 mM) .

Clinical and Research Applications:

  • LY2608204 is an activator of glucokinase (GK) with an EC50 value of 42 nM .
  • It decreases plasma glucose in a dose-dependent manner at both fasted and postprandial glucose levels .
  • In 2010, LY-2608204 entered clinical trials for patients with type 2 diabetes, with a maximum clinical trial phase of II across all indications .
  • It has two investigational indications .

Safety and Handling:

  • Signal Word: Warning .
  • Hazard Statements: H315, H319, H335 .
  • Precautionary Statements: Refer to the Globally Harmonized System (GHS) information for specific precautions .
  • Storage: Store long-term in a cool, dry place at -20℃ .
  • It is not considered a hazardous material for DOT/IATA transport .

Additional Information:

  • The compound is intended for research use only and not for diagnostic or therapeutic use .
  • It is a synthetic compound with a purity of 95% .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The pathways involved can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar compounds include those with related structures, such as:

  • (1R)-2-cyclohexyl-1-(4-methylsulfonylphenyl)-N-[5-(2-pyrrolidin-1-ylethylsulfanyl)-1,3-thiazol-2-yl]cyclopropane-1-carboxamide
  • (1R)-2-cyclohexyl-1-(4-ethylsulfonylphenyl)-N-[5-(2-pyrrolidin-1-ylethylsulfanyl)-1,3-thiazol-2-yl]cyclopropane-1-carboxamide

These compounds share similar structural features but differ in the substituents on the phenyl ring. The uniqueness of (1R)-2-cyclohexyl-1-(4-cyclopropylsulfonylphenyl)-N-[5-(2-pyrrolidin-1-ylethylsulfanyl)-1,3-thiazol-2-yl]cyclopropane-1-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

The compound known as (1R)-2-cyclohexyl-1-(4-cyclopropylsulfonylphenyl)-N-[5-(2-pyrrolidin-1-ylethylsulfanyl)-1,3-thiazol-2-yl]cyclopropane-1-carboxamide, commonly referred to as LY2608204, has garnered attention for its potential biological activities, particularly in the context of metabolic regulation and therapeutic applications.

  • Chemical Formula : C28H37N3O3S3
  • Molecular Weight : 559.82 g/mol
  • CAS Number : 1234703-40-2
  • Purity : ≥95% .

LY2608204 acts primarily as a glucokinase activator , which plays a crucial role in glucose metabolism. By enhancing the activity of glucokinase, this compound facilitates the conversion of glucose to glucose-6-phosphate, thereby promoting glucose uptake and utilization in peripheral tissues. This mechanism is particularly relevant for conditions such as type 2 diabetes, where insulin sensitivity and glucose homeostasis are impaired .

Metabolic Effects

Research indicates that LY2608204 exhibits significant effects on metabolic pathways:

  • Glucose Homeostasis : The compound has been shown to improve glycemic control in preclinical models by enhancing insulin secretion and sensitivity.
  • Weight Management : In vivo studies suggest that LY2608204 may reduce food intake and promote weight loss through its action on central nervous system pathways .

Cardiovascular Implications

There is emerging evidence that glucokinase activators like LY2608204 may have beneficial effects on cardiovascular health. By improving lipid profiles and reducing inflammation, these compounds could potentially lower the risk of cardiovascular diseases associated with metabolic disorders .

Case Studies and Research Findings

Several studies have explored the biological activity of LY2608204:

StudyFindings
In Vivo Rodent Studies Demonstrated a reduction in food intake and enhancement of erectile function, indicating potential neuroendocrine effects .
Metabolic Profiling Showed improved glucose tolerance and insulin sensitivity in diabetic models .
Cardiovascular Health Assessments Indicated potential protective effects against atherosclerosis through improved metabolic parameters .

Safety and Toxicology

While LY2608204 shows promise, safety assessments are critical. Preliminary toxicity studies indicate a favorable safety profile with no significant adverse effects observed at therapeutic doses in animal models. However, further clinical trials are needed to establish long-term safety in humans .

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